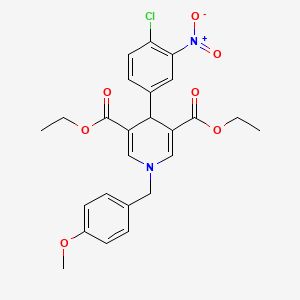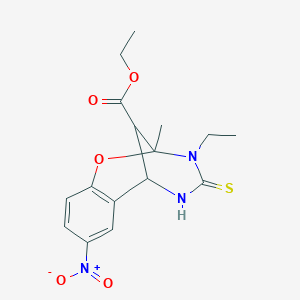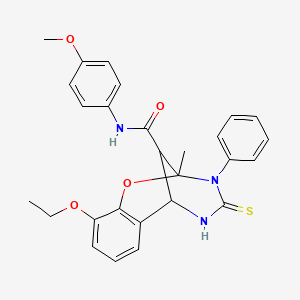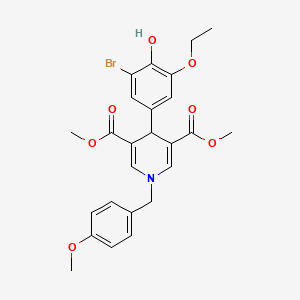![molecular formula C24H26N4O2S B11215499 N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B11215499.png)
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-インドール-3-イル)エチル]-6-(4-オキソ-2-スルファニリデン-1H-キナゾリン-3-イル)ヘキサンアミドは、インドールおよびキナゾリン誘導体の構造要素を組み合わせた複雑な有機化合物です。
製造方法
合成経路と反応条件
N-[2-(1H-インドール-3-イル)エチル]-6-(4-オキソ-2-スルファニリデン-1H-キナゾリン-3-イル)ヘキサンアミドの合成は、一般的にトリプタミン誘導体とキナゾリン系中間体のカップリングを伴います。 アミド合成の一般的な方法は、N,N'-ジシクロヘキシルカルボジイミド (DCC) を脱水剤として使用して、カルボン酸とアミン間のカップリングを促進することです 。反応条件には、通常、無水溶媒と不活性雰囲気の使用が含まれ、不要な副反応を防ぎます。
工業生産方法
この化合物の特定の工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室の合成手順のスケールアップを伴うでしょう。これには、より高い収率と純度を実現するための反応条件の最適化と、効率とスケーラビリティを向上させるための連続フロー技術の実装が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the synthesis of the quinazoline moiety. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include acyl chlorides, amines, and thiols, with solvents such as dichloromethane or dimethylformamide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
反応の種類
N-[2-(1H-インドール-3-イル)エチル]-6-(4-オキソ-2-スルファニリデン-1H-キナゾリン-3-イル)ヘキサンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: インドール部分は、特定の条件下で酸化されて対応するオキシインドール誘導体を形成する可能性があります。
還元: キナゾリン環は、ジヒドロキナゾリン誘導体を形成するように還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。
還元: 水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: 求電子置換反応には、多くの場合、ルイス酸 (例:AlCl3) や特定の溶媒などの触媒が必要で、反応を促進します。
主な生成物
これらの反応から生成される主な生成物には、オキシインドール誘導体、ジヒドロキナゾリン誘導体、およびさまざまな置換インドール化合物が含まれます。
科学研究アプリケーション
N-[2-(1H-インドール-3-イル)エチル]-6-(4-オキソ-2-スルファニリデン-1H-キナゾリン-3-イル)ヘキサンアミドは、いくつかの科学研究アプリケーションを持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 細胞プロセスを研究するための生化学的プローブとしての可能性が調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療的特性が検討されています.
工業: 新しい材料や化学プロセスの開発に利用されます。
科学的研究の応用
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
N-[2-(1H-インドール-3-イル)エチル]-6-(4-オキソ-2-スルファニリデン-1H-キナゾリン-3-イル)ヘキサンアミドの作用機序は、特定の分子標的と経路との相互作用を伴います。 インドール部分は、セロトニン受容体と相互作用することが知られており、キナゾリン環は細胞シグナル伝達経路に関与する特定の酵素を阻害することができます 。これらの相互作用は、神経伝達物質活性の調節や細胞増殖の阻害など、化合物の生物学的効果に寄与します。
類似化合物の比較
類似化合物
N-[2-(1H-インドール-3-イル)エチル]-2-(4-イソブチルフェニル)プロパンアミド: 類似の構造的特徴を持つが、異なる薬理学的特性を持つ化合物.
N-[2-(1H-インドール-3-イル)エチル]-2-(6-メトキシナフタレン-2-イル)プロパンアミド: 異なる生物学的活性を示す別のインドール誘導体.
独自性
N-[2-(1H-インドール-3-イル)エチル]-6-(4-オキソ-2-スルファニリデン-1H-キナゾリン-3-イル)ヘキサンアミドは、インドールとキナゾリンの両方の部分を組み合わせているため、独特です。これは、多様な化学反応性と生物学的活性を付与します。この二重の機能により、さまざまな研究や産業用途に役立つ化合物となります。
類似化合物との比較
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide: This compound is similar in structure but contains a thioxo group instead of a sulfanylidene group.
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide: This compound has an oxo group instead of a sulfanylidene group.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is unique due to the presence of both indole and quinazoline moieties, which confer distinct chemical and biological properties. The sulfanylidene group adds further complexity, allowing for unique interactions and reactivity compared to similar compounds.
特性
分子式 |
C24H26N4O2S |
|---|---|
分子量 |
434.6 g/mol |
IUPAC名 |
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C24H26N4O2S/c29-22(25-14-13-17-16-26-20-10-5-3-8-18(17)20)12-2-1-7-15-28-23(30)19-9-4-6-11-21(19)27-24(28)31/h3-6,8-11,16,26H,1-2,7,12-15H2,(H,25,29)(H,27,31) |
InChIキー |
LLFIHSWZMQQIOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-chlorophenyl)methyl]-N-(2-methylcyclohexyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11215417.png)
![1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11215423.png)
![1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11215436.png)


![(2Z)-6-bromo-2-[(2,3-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11215441.png)
![5-(3-Chlorophenyl)-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11215444.png)

![ethyl 4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B11215448.png)
![1-(4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11215449.png)

![1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11215465.png)
![1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11215469.png)

